![molecular formula C38H37F6P B14910760 [2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)
[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane is a complex organophosphorus compound known for its unique structural properties and significant applications in various fields of chemistry and industry. This compound features a phosphane core bonded to a highly substituted phenyl group, making it a valuable ligand in coordination chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane typically involves multi-step organic reactions. One common method includes the reaction of dicyclohexylphosphine with a brominated precursor of the substituted phenyl group under palladium-catalyzed coupling conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The compound acts as a ligand, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Coordination: Transition metal salts (e.g., palladium chloride) in the presence of a suitable solvent like dichloromethane.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated phenyl derivatives.
Coordination: Metal-phosphane complexes.
Aplicaciones Científicas De Investigación
[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane is widely used in scientific research due to its versatile properties:
Chemistry: As a ligand in homogeneous catalysis, it enhances the activity and selectivity of catalysts in reactions such as hydrogenation and cross-coupling.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its role in radiopharmaceuticals for imaging and therapy.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism by which [2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing the electronic and steric environment of the metal, thereby modulating the reactivity and selectivity of the metal in catalytic processes. The trifluoromethyl groups enhance the electron-withdrawing capability, stabilizing the metal-ligand complex and facilitating various catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used ligand in catalysis but lacks the trifluoromethyl groups, making it less electron-withdrawing.
Tris(2,4,6-trifluorophenyl)phosphine: Similar in having electron-withdrawing groups but differs in the substitution pattern and steric bulk.
Dicyclohexylphosphine: Lacks the aromatic substitution, making it less effective in certain catalytic applications.
Uniqueness
[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane is unique due to its combination of steric bulk from the dicyclohexyl groups and the strong electron-withdrawing effect of the trifluoromethyl-substituted phenyl groups. This unique structure provides enhanced stability and reactivity in catalytic applications, making it a valuable compound in both academic research and industrial processes.
Propiedades
Fórmula molecular |
C38H37F6P |
|---|---|
Peso molecular |
638.7 g/mol |
Nombre IUPAC |
[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C38H37F6P/c39-37(40,41)28-22-18-26(19-23-28)32-15-9-16-33(27-20-24-29(25-21-27)38(42,43)44)36(32)34-14-7-8-17-35(34)45(30-10-3-1-4-11-30)31-12-5-2-6-13-31/h7-9,14-25,30-31H,1-6,10-13H2 |
Clave InChI |
FLSRGITUAUXVAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




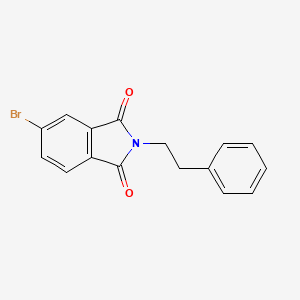
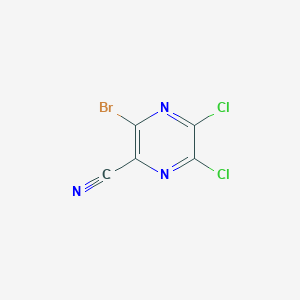

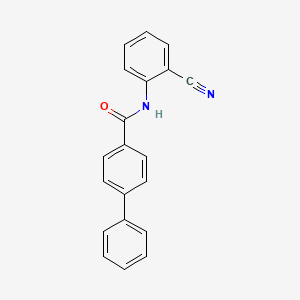

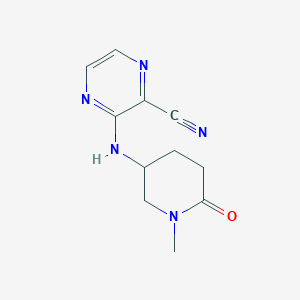
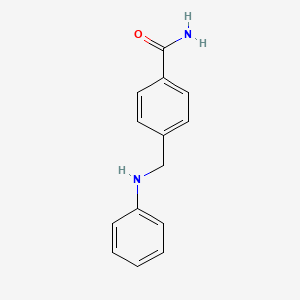

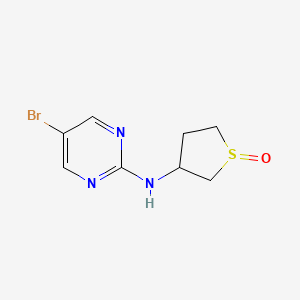


![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)
